1-Androstenediol

Catalog No.
S1900180
CAS No.
5323-27-3
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Androstenediol

CAS Number

5323-27-3

Product Name

1-Androstenediol

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

RZFGPAMUAXASRE-YSZCXEEOSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C

Description

1-Androstenediol is a natural product found in Sus scrofa with data available.
  • There is currently no consensus on whether 1-Androstenediol has any performance-enhancing effects in humans )
  • It is not approved for any medical use by the US Food and Drug Administration (FDA) )

Research Areas

Some areas of scientific research on 1-Androstenediol include:

  • Metabolism: Researchers are studying how 1-Androstenediol is converted into other hormones in the body, such as testosterone and estrone )
  • Physiology: Scientists are also investigating the potential physiological effects of 1-Androstenediol, such as its role in muscle growth and development )

1-Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is classified as a weak androgen and estrogen, possessing a chemical formula of C19H30O2C_{19}H_{30}O_{2} and a molar mass of approximately 290.447 g/mol . This compound is produced primarily in the adrenal glands and testes and plays a crucial role in the hormonal balance within the human body.

1-Androstenediol is synthesized through the reduction of dehydroepiandrosterone, specifically at the 17-keto group, facilitated by 17-hydroxysteroid dehydrogenases. Following its formation, it can be further converted into testosterone via oxidation at the 3-beta hydroxyl group by 3-hydroxysteroid dehydrogenases . The metabolic pathways involving this compound highlight its significance in steroidogenesis and hormonal regulation.

1-Androstenediol exhibits both androgenic and estrogenic activities. It binds to androgen receptors and has been shown to influence gene expression related to muscle growth and development. Additionally, it has a higher affinity for estrogen receptor beta compared to alpha, suggesting its potential role in mediating estrogenic effects . This dual activity allows it to participate in various physiological processes, including muscle development and reproductive functions.

The synthesis of 1-androstenediol can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic reactions starting from cholesterol or other steroid precursors.
  • Biological Synthesis: Enzymatic conversion from dehydroepiandrosterone using specific hydroxysteroid dehydrogenases can also yield 1-androstenediol.
  • Microbial Synthesis: Certain microorganisms can be engineered to produce steroid hormones, including 1-androstenediol, through fermentation processes .

1-Androstenediol shares structural similarities with several other steroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureBiological ActivityUnique Features
AndrostenedioneC19H26O2Precursor to testosteroneMore potent androgen than 1-androstenediol
TestosteroneC19H28O2Primary male sex hormoneDirectly responsible for male characteristics
DehydroepiandrosteroneC19H28O2Precursor to both estrogens and androgensPrecursor for multiple steroid hormones
AndrostanediolC19H30O2Weak androgenMetabolite of testosterone

These comparisons illustrate that while 1-androstenediol serves as an important intermediate in steroidogenesis, its weaker activity compared to testosterone and androstenedione distinguishes it within this group of compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

UNII

V7W74907I7

Other CAS

5323-27-3

Wikipedia

1-Androstenediol

Dates

Modify: 2024-02-18

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